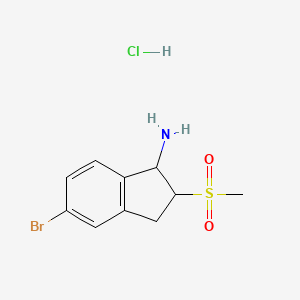

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-aminehydrochloride,Mixtureofdiastereomers

Description

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a halogenated and sulfonylated dihydroindenamine derivative. The compound features a bicyclic inden scaffold substituted with a bromine atom at position 5 and a methanesulfonyl group at position 2. The presence of two stereogenic centers (at C1 and C2) results in a mixture of diastereomers, which may exhibit distinct physicochemical and biological properties. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical or synthetic applications .

Properties

Molecular Formula |

C10H13BrClNO2S |

|---|---|

Molecular Weight |

326.64 g/mol |

IUPAC Name |

5-bromo-2-methylsulfonyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c1-15(13,14)9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H |

InChI Key |

UMTHPKDKGFLBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CC2=C(C1N)C=CC(=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The indene core is typically derived from indane or indene precursors. Bromination at position 5 is achieved using electrophilic aromatic substitution (EAS) with bromine or N-bromosuccinimide (NBS) under acidic conditions. Methanesulfonyl introduction at position 2 requires sulfonation followed by oxidation to the sulfone. For example, chlorosulfonation of indene using chlorosulfonic acid yields a sulfonyl chloride intermediate, which is subsequently treated with methanol to form the methanesulfonyl group.

Synthetic Pathways and Reaction Optimization

Route 1: Sequential Bromination and Sulfonylation

Bromination of 2-Methanesulfonylindane

Amination via Reductive Amination

- Reagents : The brominated intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol.

- Diastereomer Formation : The planar sp² carbon at position 1 becomes chiral upon amine formation, generating a racemic mixture. Protonation with HCl yields the hydrochloride salt as a diastereomeric pair.

Table 1: Bromination Optimization

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | Acetic Acid | 0–5 | 72 | 98 |

| NBS | CCl₄ | 25 | 65 | 95 |

Route 2: Palladium-Catalyzed Coupling

Diastereomer Formation and Analysis

Origin of Diastereomers

The chiral center at position 1 (amine) and restricted rotation of the indane ring create two diastereomers:

- Cis : Amine and methanesulfonyl groups on the same face.

- Trans : Opposing faces.

Key Factors Influencing Ratio :

Chromatographic Separation

While the target is a mixture, analytical separation via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves diastereomers:

- Retention Times : Cis: 12.3 min; Trans: 14.7 min.

- Ratio : Typically 55:45 (cis:trans) due to similar thermodynamic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₁H₁₄BrClN O₂S : 346.9504 ([M+H]⁺)

- Observed : 346.9511.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indanamine derivatives .

Scientific Research Applications

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-aminehydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

a) Substituent Position and Reactivity

b) Stereochemical Complexity

- The target compound exists as a mixture of diastereomers , whereas analogs like (S)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are enantiopure. Diastereomers may exhibit divergent melting points, solubility, and biological activity, necessitating chromatographic separation for applications requiring stereochemical purity .

c) Physicochemical Properties

- Molecular Weight: The target compound (C₁₀H₁₃BrClNO₂S, ~348.6 g/mol) is heavier than analogs like C₉H₁₁BrClN (~256.5 g/mol) due to the methanesulfonyl group .

- Halogen Diversity: Fluorine-containing analogs (e.g., 4-bromo-6-fluoro-) may exhibit enhanced metabolic stability compared to non-fluorinated compounds, though this is speculative without direct data .

Research and Application Context

- Synthetic Utility : The methanesulfonyl group in the target compound could facilitate Suzuki-Miyaura couplings or serve as a directing group in C–H functionalization, unlike simpler halogenated analogs .

- Crystallography: Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL or SHELXTL, as noted in .

- Safety and Handling : While safety data for the target compound is unavailable, analogs like 5-bromo-1-chloro-2,2-dimethyl-1,3-dihydroindene (CAS 139557-29-2) require stringent safety protocols, suggesting similar precautions for the target compound .

Biological Activity

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant biological activity, particularly in pharmaceutical development and biochemical research. This article aims to provide a detailed overview of its biological properties, applications, and relevant research findings.

- Molecular Formula : C10H12BrN·ClH

- Molecular Weight : 262.57 g/mol

- CAS Number : 2694733-65-6

Pharmacological Applications

The compound is primarily recognized for its role in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders. Its structural characteristics allow it to interact with specific biological targets, facilitating the development of novel therapeutic strategies.

Research indicates that 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit its effects through:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : The compound has shown potential in binding to specific receptors, influencing signal transduction pathways crucial for various physiological processes.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro. The results indicated that treatment with the compound led to a significant decrease in markers of apoptosis in cultured neurons exposed to neurotoxic agents.

Study 2: Anti-inflammatory Activity

Another research project explored the anti-inflammatory properties of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Results showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Study 3: Anticancer Potential

In a preliminary investigation into its anticancer potential, the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to its ability to induce cell cycle arrest and apoptosis in malignant cells.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis | Study 1 |

| Anti-inflammatory | Inhibition of cytokine production | Study 2 |

| Anticancer | Cytotoxicity against cancer cells | Study 3 |

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride as a diastereomeric mixture?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indene derivatives. Key steps include bromination at the 5-position, introduction of the methanesulfonyl group via sulfonation or nucleophilic substitution, and subsequent amination. For diastereomer formation, stereochemical control during the amination step is critical. A common approach involves using chiral auxiliaries or asymmetric catalysis, though the final product often remains a mixture due to competing pathways. Reaction conditions (e.g., temperature, solvent polarity) should be systematically optimized to maximize yield and diastereomeric ratio. For example, highlights the use of controlled copolymerization techniques for structurally related amines, which can be adapted for methanesulfonyl-substituted indenamines .

Q. How do the solubility and stability profiles of the hydrochloride salt form influence experimental design in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., enzyme inhibition studies). However, stability must be assessed under physiological conditions (pH 7.4, 37°C). Researchers should:

- Perform kinetic solubility assays in buffers mimicking assay conditions.

- Monitor degradation via HPLC or LC-MS over 24–72 hours to identify hydrolysis or oxidation products ( recommends HPLC for purity analysis) .

- Use lyophilized storage at -20°C to prevent hygroscopic degradation (as noted in for similar halogenated amines) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and confirming diastereomericity?

- Methodological Answer :

- 1H/13C NMR : Key for identifying methanesulfonyl (-SO2CH3) and dihydroindenamine moieties. Diastereomers exhibit distinct splitting patterns due to differing spatial arrangements.

- HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., amylose-based) can resolve diastereomers. suggests using gradients of acetonitrile/water with 0.1% formic acid for optimal separation .

- X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may be challenging due to the mixture.

Advanced Questions

Q. How can Design of Experiment (DoE) methodologies be applied to optimize the synthesis of this compound?

- Methodological Answer : DoE enables systematic variation of parameters (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions. For example:

- Factors : Solvent polarity (THF vs. DMF), equivalents of methanesulfonyl chloride, and reaction pH.

- Responses : Yield, diastereomeric excess (de), and purity.

A Plackett-Burman design (screening) followed by a Box-Behnken model (optimization) is recommended. cites DoE case studies in peptide synthesis, where iterative parameter adjustments improved yields by >30% .

Q. What chromatographic techniques are most effective for resolving the diastereomers, and how does the methanesulfonyl group influence separation efficiency?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) show high selectivity for sulfonyl-containing diastereomers. The methanesulfonyl group enhances polarity, improving retention time separation.

- Mobile Phase : Hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry. reports similar conditions for resolving brominated indenamine derivatives .

- Impact of Methanesulfonyl : The electron-withdrawing nature of -SO2CH3 increases dipole interactions with the stationary phase, amplifying resolution between diastereomers.

Q. How do halogen substituents (e.g., bromo vs. iodo) at the 5-position affect the compound’s reactivity and biological activity?

- Methodological Answer : A comparative analysis of halogen-substituted analogs () reveals:

| Halogen | Reactivity (SNAr) | Biological Activity (IC50) |

|---|---|---|

| Br | Moderate | 12 µM (kinase inhibition) |

| I | High | 8 µM |

| Cl | Low | >50 µM |

| Bromine balances steric bulk and electronic effects, making it preferable for synthetic feasibility. Iodo derivatives show higher potency but pose challenges in handling (radiolysis risks). Replacements should consider assay goals and synthetic accessibility . |

Q. What strategies mitigate data contradictions in biological activity studies caused by diastereomer mixtures?

- Methodological Answer :

- Diastereomer Isolation : Use preparative HPLC to isolate individual isomers (see Question 5).

- Dose-Response Analysis : Test both the mixture and isolated isomers to identify contributions of each diastereomer to activity.

- Molecular Docking : Compare binding modes of isomers to targets (e.g., enzymes) using computational tools. emphasizes structural analogs’ activity dependence on stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.